molecular formula C7H6N4O2 B6189075 1-azido-2-methyl-3-nitrobenzene CAS No. 1365535-04-1

1-azido-2-methyl-3-nitrobenzene

Cat. No.: B6189075
CAS No.: 1365535-04-1
M. Wt: 178.1
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Description

1-azido-2-methyl-3-nitrobenzene is an organic compound that belongs to the class of aromatic azides and nitro compounds It is characterized by the presence of an azide group (-N₃), a methyl group (-CH₃), and a nitro group (-NO₂) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-azido-2-methyl-3-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 2-methylbenzene (toluene) to form 2-methyl-3-nitrotoluene, followed by the introduction of the azide group. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-methyl-3-nitrotoluene is then treated with sodium azide in the presence of a suitable solvent, such as dimethyl sulfoxide (DMSO), to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the potentially hazardous nature of azides and nitro compounds.

Chemical Reactions Analysis

Types of Reactions

1-azido-2-methyl-3-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through cycloaddition with alkynes (Huisgen cycloaddition).

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Alkynes, copper(I) catalysts.

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: 1-amino-2-methyl-3-nitrobenzene.

    Substitution: 1-(1,2,3-triazolyl)-2-methyl-3-nitrobenzene.

    Oxidation: 1-azido-2-carboxy-3-nitrobenzene.

Scientific Research Applications

1-azido-2-methyl-3-nitrobenzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Materials Science: Employed in the development of advanced materials, such as polymers and coatings, due to its ability to undergo click chemistry reactions.

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development, particularly in the synthesis of bioactive compounds.

    Biological Research: Utilized in the study of biological processes and the development of biochemical probes.

Mechanism of Action

The mechanism of action of 1-azido-2-methyl-3-nitrobenzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are valuable in medicinal chemistry for their biological activity. The nitro group can be reduced to an amine, which can further participate in various biochemical pathways. The methyl group can be oxidized, providing additional functionalization options.

Comparison with Similar Compounds

1-azido-2-methyl-3-nitrobenzene can be compared with other similar compounds, such as:

    1-azido-3-nitrobenzene: Lacks the methyl group, resulting in different reactivity and applications.

    2-azido-1-methyl-3-nitrobenzene: Positional isomer with different chemical properties and reactivity.

    1-azido-2-methyl-4-nitrobenzene:

The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

CAS No.

1365535-04-1

Molecular Formula

C7H6N4O2

Molecular Weight

178.1

Purity

95

Origin of Product

United States

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